![molecular formula C9H11ClN2O B13276121 4-[(Azetidin-3-yloxy)methyl]-3-chloropyridine](/img/structure/B13276121.png)
4-[(Azetidin-3-yloxy)methyl]-3-chloropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Azetidin-3-yloxy)methyl]-3-chloropyridine is a chemical compound with the molecular formula C9H11ClN2O It is a derivative of pyridine, featuring an azetidine ring attached to the pyridine core via an oxygen bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Azetidin-3-yloxy)methyl]-3-chloropyridine typically involves the reaction of 3-chloropyridine with azetidine-3-ol in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The base, often potassium carbonate or sodium hydride, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(Azetidin-3-yloxy)methyl]-3-chloropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
4-[(Azetidin-3-yloxy)methyl]-3-chloropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Azetidin-3-yloxy)methyl]-3-chloropyridine involves its interaction with specific molecular targets. The azetidine ring and pyridine core can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-[(Azetidin-3-yloxy)methyl]pyridine: Similar structure but lacks the chlorine atom, leading to different reactivity and applications.
4-(Azetidin-3-yloxy)-1-methyl-1H-pyrazole dihydrochloride: Contains a pyrazole ring instead of pyridine, resulting in different chemical properties.
4-(Azetidin-3-yloxy)-5-methyl-1,2-oxazole:
Uniqueness
4-[(Azetidin-3-yloxy)methyl]-3-chloropyridine is unique due to the presence of both the azetidine ring and the chlorine atom on the pyridine core. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H11ClN2O |
|---|---|
Molecular Weight |
198.65 g/mol |
IUPAC Name |
4-(azetidin-3-yloxymethyl)-3-chloropyridine |
InChI |
InChI=1S/C9H11ClN2O/c10-9-5-11-2-1-7(9)6-13-8-3-12-4-8/h1-2,5,8,12H,3-4,6H2 |
InChI Key |
YRINEPMKIWKWRB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=C(C=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2-[(1,2,3-thiadiazol-4-ylmethyl)amino]pentan-1-ol](/img/structure/B13276047.png)
![1-{[(2,6-Difluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13276049.png)

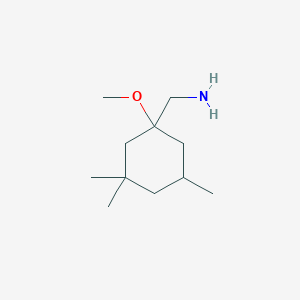

![(Heptan-2-yl)[(pyridin-2-yl)methyl]amine](/img/structure/B13276073.png)
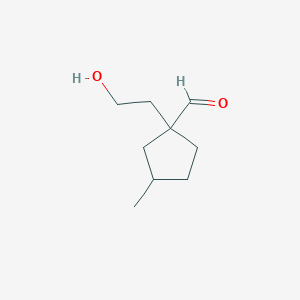
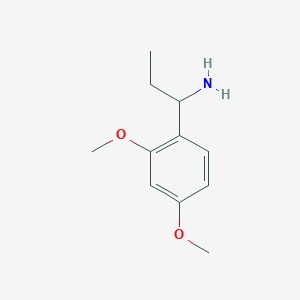
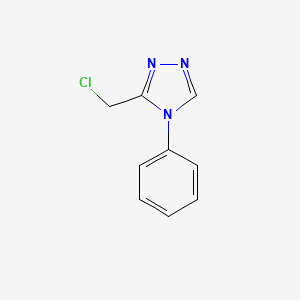
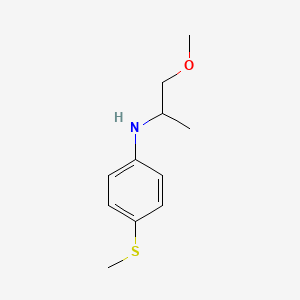

![2-{[(4-Ethylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13276110.png)
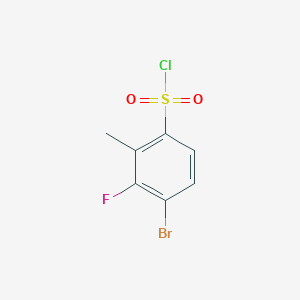
![Methyl 9-oxo-7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-triene-4-carboxylate](/img/structure/B13276122.png)
